Increased Lipophilicity (XLogP3 = 1.1) Relative to Des-Methyl and Core Analogs
The target compound exhibits a computed XLogP3 value of 1.1, which is 0.4 log units higher than 1-(pyridin-4-yl)-1,4-diazepane (XLogP3 = 0.7) and 1.5 log units higher than 1-methyl-1,4-diazepane (XLogP3 = −0.4) [1][2][3]. In the context of CNS drug design guidelines where optimal LogP typically falls between 1 and 3, the target compound occupies a more favorable lipophilicity window than its more polar des-methyl and core-only counterparts, potentially improving passive membrane permeation without incurring the solubility penalties of highly lipophilic analogs [4].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 1-(Pyridin-4-yl)-1,4-diazepane: XLogP3 = 0.7; 1-Methyl-1,4-diazepane: XLogP3 = −0.4 |
| Quantified Difference | Δ0.4 log units vs. des-methyl analog; Δ1.5 log units vs. core scaffold |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2025.09.15 |
Why This Matters
Procurement decisions for CNS-targeted medicinal chemistry programs should prioritize the methylated 4-pyridyl diazepane because its lipophilicity falls within the empirically determined optimal LogP window (1–3) for blood–brain barrier penetration, unlike its more polar alternatives.
- [1] PubChem CID 59555470, Computed Properties: XLogP3-AA = 1.1. National Center for Biotechnology Information (2026). View Source
- [2] PubChem CID 2760508, Computed Properties: XLogP3-AA = 0.7. National Center for Biotechnology Information (2026). View Source
- [3] PubChem CID 228349, Computed Properties: XLogP3 = −0.4. National Center for Biotechnology Information (2026). View Source
- [4] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
